molecular formula C12H13N3 B1531164 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine CAS No. 1235440-43-3

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine

Cat. No.: B1531164
CAS No.: 1235440-43-3
M. Wt: 199.25 g/mol
InChI Key: SQQMAZMNVKXFHI-UHFFFAOYSA-N
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Description

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound interacts with signal transducer and activator of transcription 3 (STAT3), a protein involved in cell signaling pathways . By inhibiting STAT3, the compound may exert anti-inflammatory effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to protect against dopaminergic cell loss and reduce neuroinflammation . This protection is likely due to its inhibition of MAO-B and STAT3, which are involved in neurodegenerative processes. In cancer cells, this compound has demonstrated antiproliferative effects by destabilizing tubulin, a protein essential for cell division . This destabilization leads to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of MAO-B, inhibiting its enzymatic activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its neuroprotective effects. Additionally, the compound inhibits STAT3 activation by preventing its phosphorylation, which is necessary for its function in cell signaling . This inhibition reduces the expression of pro-inflammatory genes and proteins, contributing to its anti-inflammatory properties.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . In in vitro studies, its neuroprotective and anti-inflammatory effects are sustained over time, indicating its potential for long-term therapeutic use. In in vivo studies, the compound has shown prolonged effects on cellular function, with consistent inhibition of MAO-B and STAT3 observed over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits MAO-B and STAT3, leading to neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, some adverse effects have been observed, including mild gastrointestinal disturbances and hepatotoxicity . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall effects. The compound also influences metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . For example, it binds to plasma proteins, which facilitate its distribution throughout the body. The compound also interacts with membrane transporters, allowing it to enter cells and reach its intracellular targets . Its distribution is influenced by its lipophilicity, which enables it to cross cell membranes and accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It may also be directed to specific subcellular compartments through targeting signals or post-translational modifications . For instance, its interaction with STAT3 occurs in the cytoplasm, where it inhibits STAT3 activation and prevents its translocation to the nucleus .

Properties

IUPAC Name

5-phenyl-3-prop-2-enylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-8-15-9-14-11(12(15)13)10-6-4-3-5-7-10/h2-7,9H,1,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQMAZMNVKXFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC(=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247793
Record name 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-43-3
Record name 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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